molecular formula C17H18F2N2O3S B4619603 N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(3,5-dimethoxyphenyl)thiourea

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(3,5-dimethoxyphenyl)thiourea

Cat. No.: B4619603
M. Wt: 368.4 g/mol
InChI Key: OKWBCUDXUNCGMF-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(3,5-dimethoxyphenyl)thiourea is a useful research compound. Its molecular formula is C17H18F2N2O3S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.10061994 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectrophotometric Applications

Thiourea derivatives have been utilized in spectrophotometric determinations, such as the assay of thiambutosine in micro-amounts. This application underscores the utility of thiourea compounds in analytical chemistry for the precise measurement of chemical substances (Devani, Shishoo, & Mody, 1975).

Herbicidal Activities

Research has also focused on the synthesis of thiourea derivatives for herbicidal purposes, demonstrating their effectiveness in controlling weed species. This indicates the potential of thiourea compounds in agricultural chemistry to enhance crop protection (Fu-b, 2014).

Biological Activities

Thiourea derivatives have been studied for their DNA-binding properties and biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal effects. These findings suggest the therapeutic and pharmaceutical potential of thiourea compounds (Tahir et al., 2015).

Structural and Vibrational Studies

The structural characterization and vibrational study of thiourea derivatives provide foundational knowledge for understanding the physical and chemical properties of these compounds. Such studies contribute to the field of materials science and offer insights into the design of new materials (Saeed, Erben, & Bolte, 2011).

Theoretical Investigations

Quantum chemical computations and in silico biological evaluations of thiourea derivatives have explored their anticancer activities and molecular docking, highlighting the importance of theoretical and computational methods in drug discovery and development (Kirishnamaline et al., 2021).

Properties

IUPAC Name

1-[4-(difluoromethoxy)-2-methylphenyl]-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-10-6-12(24-16(18)19)4-5-15(10)21-17(25)20-11-7-13(22-2)9-14(8-11)23-3/h4-9,16H,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWBCUDXUNCGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=S)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.